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Juniperonic acid -

Juniperonic acid

Catalog Number: EVT-1571840
CAS Number:
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(5Z,11Z,14Z,17Z)-icosatetraenoic acid is an icosatetraenoic acid in which the four double bonds have Z configuration and are located at positions 5, 11, 14 and 17. It has a role as a plant metabolite. It is a conjugate acid of a (5Z,11Z,14Z,17Z)-icosatetraenoate.
Overview

Juniperonic acid is a polyunsaturated fatty acid characterized by its unique structure and biological significance. It is classified as a non-methylene-interrupted fatty acid, specifically an omega-3 fatty acid, with the chemical formula C20H30O2C_{20}H_{30}O_2. This compound has garnered attention for its potential roles in various biological processes and its presence in certain plant species, particularly gymnosperms.

Source and Classification

Juniperonic acid is primarily derived from specific plant sources, notably gymnosperms, which include conifers and some ferns. It is synthesized via complex biosynthetic pathways involving various enzymes that facilitate the desaturation of fatty acids. The classification of juniperonic acid falls under the category of polyunsaturated fatty acids due to its multiple double bonds, which are essential for its biological functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of juniperonic acid can be achieved through biotechnological methods involving the transformation of organisms with nucleic acids encoding specific desaturase enzymes. These enzymes facilitate the introduction of double bonds into fatty acid chains, leading to the production of juniperonic acid from precursor molecules such as linoleic acid and alpha-linolenic acid.

For instance, transgenic organisms can be engineered to express Δ5-desaturase activity, which is crucial for the biosynthesis of non-methylene-interrupted fatty acids like juniperonic acid. The process typically involves:

  1. Gene Cloning: Isolating and cloning genes encoding desaturases.
  2. Transformation: Introducing these genes into suitable host organisms.
  3. Cultivation: Growing transformed organisms under controlled conditions to optimize fatty acid production.
  4. Extraction: Isolating juniperonic acid from the biomass using solvent extraction techniques.

Analytical methods such as gas chromatography coupled with mass spectrometry are often employed to quantify and confirm the presence of juniperonic acid in synthesized products .

Molecular Structure Analysis

Structure and Data

Juniperonic acid exhibits a complex molecular structure characterized by multiple double bonds located at specific positions in the carbon chain. The structural formula can be represented as follows:

C20H30O2\text{C}_{20}\text{H}_{30}\text{O}_2

The molecular structure includes four double bonds (Δ5, Δ11, Δ14, Δ17), which contribute to its classification as an omega-3 fatty acid. The configuration of these double bonds influences the compound's physical properties and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Juniperonic acid participates in various chemical reactions typical for polyunsaturated fatty acids. These reactions include:

  • Hydrogenation: The addition of hydrogen across double bonds can convert juniperonic acid into saturated fatty acids.
  • Esterification: Juniperonic acid can react with alcohols to form esters, which are relevant in the production of biodiesel.
  • Oxidation: Under certain conditions, juniperonic acid can undergo oxidation reactions that may lead to the formation of bioactive compounds.

These reactions are significant for both industrial applications and understanding metabolic pathways involving juniperonic acid .

Mechanism of Action

Process and Data

The mechanism of action for juniperonic acid primarily relates to its role as a signaling molecule in various biological systems. It has been shown to influence cellular processes such as inflammation and cell proliferation. The proposed mechanism involves:

  1. Binding to Receptors: Juniperonic acid may bind to specific receptors on cell membranes, triggering intracellular signaling cascades.
  2. Modulation of Gene Expression: Through receptor activation, it can influence gene expression related to metabolic processes.
  3. Interaction with Other Lipids: Juniperonic acid may interact with other lipid mediators, enhancing or inhibiting their effects on cellular functions.

Research indicates that these interactions could have implications for health-related outcomes, particularly in inflammatory responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Juniperonic acid possesses distinct physical and chemical properties that are relevant for its applications:

  • Molecular Weight: Approximately 302.46 g/mol
  • Melting Point: Typically ranges between -20°C to -10°C depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.

These properties influence how juniperonic acid is handled in laboratory settings and its applications in food science and pharmacology .

Applications

Scientific Uses

Juniperonic acid has several scientific applications, including:

  • Nutraceuticals: Due to its omega-3 content, it is studied for its potential health benefits related to cardiovascular health and anti-inflammatory effects.
  • Pharmaceutical Research: Investigated for its role in developing new therapeutic agents targeting metabolic disorders.
  • Biotechnology: Used in bioengineering studies aimed at producing enhanced oil profiles in transgenic plants.

The ongoing research into juniperonic acid continues to unveil its potential benefits and applications across various scientific fields .

Chemical Structure and Biosynthesis of Juniperonic Acid

Structural Characterization and Isomer Differentiation

IUPAC Nomenclature and Polymethylene-Interrupted (PMI) Configuration

Juniperonic acid (JuA) is systematically named (5Z,11Z,14Z,17Z)-icosa-5,11,14,17-tetraenoic acid under IUPAC conventions. This denotes a 20-carbon chain (eicosanoic acid) with four cis-configured double bonds originating at carbons 5, 11, 14, and 17 [2] [7]. Its molecular formula is C₂₀H₃₂O₂, with a molar mass of 304.47 g/mol [7].

A defining structural feature is its polymethylene-interrupted (PMI) unsaturation, where the double bonds are separated by two or more methylene (-CH₂-) groups. Specifically, JuA exhibits:

  • Δ5 and Δ11 bonds separated by a C6–C10 methylene bridge
  • Δ11 and Δ14 bonds separated by a single methylene unit
  • Δ14 and Δ17 bonds forming a typical ω-3 configuration [1] [2]

This PMI architecture distinguishes JuA from conventional polyunsaturated fatty acids (PUFAs) like arachidonic acid, which feature methylene-interrupted double bonds (e.g., Δ5, Δ8, Δ11, Δ14). The PMI configuration significantly influences JuA’s biophysical behavior, including membrane fluidity and protein binding [1] [4].

Comparative Analysis with ω-6 Analogues

JuA shares its C20:4 backbone with ω-6 analogues but exhibits distinct structural and functional properties:

Table 1: Structural and Functional Comparison of C20:4 Fatty Acids

CompoundDouble Bond PositionsClassificationMetabolic Significance
Juniperonic acid5c,11c,14c,17cω-3 PMIEndocannabinoid precursor; compensates for AA deficiency
Sciadonic acid5c,11c,14cω-6 PMIInhibits hepatic Δ9-desaturase; reduces triglycerides
Arachidonic acid5c,8c,11c,14cω-6 methylene-interruptedClassical eicosanoid precursor

Sciadonic acid (5Z,11Z,14Z-eicosatrienoic acid), another PMI fatty acid, lacks the Δ17 double bond and belongs to the ω-6 family. This structural difference confers divergent biological activities:

  • Metabolic Fate: Sciadonic acid incorporates into phosphatidylinositol but cannot convert to series-1 prostaglandins, whereas JuA serves as a direct precursor for ω-3 endocannabinoids [1] [7].
  • Receptor Binding: JuA-derived endocannabinoids bind NPR-32 (a GPCR in C. elegans), while sciadonic acid derivatives show no significant affinity for classical endocannabinoid receptors [1].
  • Membrane Properties: JuA’s ω-3 terminus enhances membrane fluidity at low temperatures compared to sciadonic acid’s ω-6 terminus, explaining its prevalence in cold-adapted conifers [2] [7].

Biosynthetic Pathways in Plantae and Animalia

Plant-Based Biosynthesis in Biota orientalis and Gymnosperms

Juniperonic acid is predominantly synthesized in gymnosperms, with the highest concentrations found in:

  • Juniperus communis seeds (18% of total lipids)
  • Taxodium distichum (14.25%)
  • Cupressus funebris (10.27%) [2]

The biosynthetic pathway in plants proceeds via Δ5 desaturase-mediated conversion of α-linolenic acid (ALA, 18:3ω-3):

  • Elongation: ALA → Eicosatrienoic acid (20:3ω-3) via elongases
  • Δ5 Desaturation: 20:3ω-3 → Juniperonic acid (20:4ω-3 PMI) [2] [7]

This route bypasses the conventional Δ6 desaturase pathway used for arachidonic acid production, explaining JuA’s exclusive presence in plants lacking Δ6 desaturase activity. The Δ5 desaturase serves as the rate-limiting enzyme, exhibiting strict specificity for the C5 position in 20:3ω-3 substrates [1].

Table 2: Natural Sources and JuA Content in Gymnosperms

Plant SpeciesCommon NameJuA Content (% Total Lipids)
Juniperus communisCommon juniper18.0%
Taxodium distichumBald cypress14.25%
Cupressus funebrisChinese weeping cypress10.27%
Platycladus orientalisChinese arborvitae9.0%

Compensatory Biosynthesis in Caenorhabditis elegans Δ6 Desaturase Mutants

Juniperonic acid production in Animalia was first documented in Δ6 desaturase-deficient C. elegans mutants (fat-3(wa22)). These mutants lack functional Δ6 desaturase (FAT-3), preventing conversion of linoleic acid (LA) to γ-linolenic acid (GLA) and subsequent arachidonic acid (AA) synthesis [1] [4].

Remarkably, fat-3 mutants maintain viability by producing JuA as a functional surrogate for AA. Key compensatory mechanisms include:

  • JuA incorporation into phospholipids preserves membrane integrity
  • JuA-derived endocannabinoids (N-juniperoyl ethanolamine, 1/2-juniperoylglycerol) activate NPR-32 signaling, partially restoring growth and neuromuscular function [1]
  • JuA supplementation rescues the 40% developmental arrest rate in fat-3 mutants, though less efficiently than AA (60% rescue) [4]

This biosynthetic plasticity highlights JuA’s role as an evolutionary conserved adaptation to Δ6 desaturase deficiency.

Role of Elongases (ELO-1/2) and Δ5 Desaturase in JuA Production

The C. elegans JuA pathway utilizes conserved enzymes to bypass the Δ6 desaturase blockade:

Biosynthetic Steps:

  • Substrate Provision: α-Linolenic acid (ALA, 18:3ω-3) accumulates due to blocked Δ6 desaturation
  • Elongation: ALA → 20:3ω-3 via ELO-1/2 elongases (confirmed by RNAi knockdown)
  • Δ5 Desaturation: 20:3ω-3 → Juniperonic acid (20:4ω-3 PMI) via FAT-4 (Δ5 desaturase) [1] [4]

Enzyme Characteristics:

  • ELO-1/2: Show substrate preference for ω-3 C18 PUFAs over saturated/monounsaturated FAs
  • FAT-4 (Δ5 desaturase): Rate-limiting enzyme with 15-fold lower activity in mutants versus wild-type; exhibits absolute regiospecificity for the Δ5 position
  • Regulation: JuA biosynthesis is upregulated 8-fold in fat-3 mutants versus wild-type nematodes [4]

This pathway represents a metabolic detour that converts ALA into a biologically active C20:4 PUFA without Δ6 desaturase involvement, explaining the viability of Δ6 desaturase-deficient organisms.

Properties

Product Name

Juniperonic acid

IUPAC Name

(5Z,11Z,14Z,17Z)-icosa-5,11,14,17-tetraenoic acid

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,15-16H,2,5,8,11-14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,16-15-

InChI Key

JDKIKEYFSJUYJZ-OUJQXAOTSA-N

SMILES

CCC=CCC=CCC=CCCCCC=CCCCC(=O)O

Synonyms

juniperonic acid

Canonical SMILES

CCC=CCC=CCC=CCCCCC=CCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCC/C=C\CCCC(=O)O

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